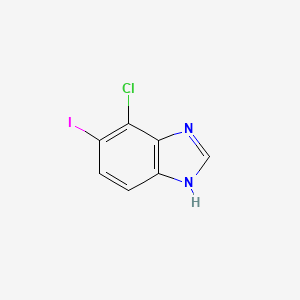

4-Chloro-5-iodo-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

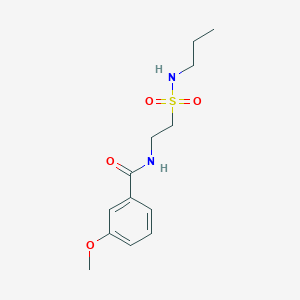

“4-Chloro-5-iodo-1H-benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is a part of many pharmaceutical drugs known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves a two-step process. The first step involves the construction of a benzene ring containing 1-2 diamino groups. The second step is the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Aplicaciones Científicas De Investigación

Antitumor Activity

Imidazole derivatives, including 4-Chloro-5-iodo-1H-benzimidazole, have been investigated for their potential as antitumor agents. Researchers have synthesized and evaluated these compounds against various cancer cell lines. The compound’s structural modifications can influence its cytotoxicity and selectivity .

Biochemical Probes and Enzyme Inhibition

Imidazoles serve as valuable biochemical probes to study enzyme function and substrate binding. Researchers can use 4-Chloro-5-iodo-1H-benzimidazole to explore its interactions with specific enzymes and evaluate its inhibitory effects.

These applications highlight the versatility of imidazole derivatives, including 4-Chloro-5-iodo-1H-benzimidazole, in various scientific fields. Further research and experimentation will uncover additional uses and potential therapeutic benefits. 🌟

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Chloro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that has been widely studied for its broad range of chemical and biological properties . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in critical biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between 4-Chloro-5-iodo-1H-benzimidazole and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their roles in cellular processes.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of 4-Chloro-5-iodo-1H-benzimidazole would depend on its mode of action and the biochemical pathways it affects.

Propiedades

IUPAC Name |

4-chloro-5-iodo-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAKLMSSIDHSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodo-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2753991.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)

![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)